3-(3-Chloro-5-methylphenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(3-Chloro-5-methylphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a chloro and methyl group on a phenyl ring, along with a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-methylphenyl)-2-hydroxypropanoic acid typically involves the reaction of 3-chloro-5-methylphenyl isocyanate with a suitable hydroxypropanoic acid derivative in anhydrous pyridine . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes the purification of the final product through crystallization or chromatography techniques to achieve high purity levels suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-methylphenyl)-2-hydroxypropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl derivatives. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
3-(3-Chloro-5-methylphenyl)-2-hydroxypropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-methylphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3-Chloro-5-methylphenyl)-2-hydroxypropanoic acid include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C10H11ClO3 |
---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
3-(3-chloro-5-methylphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-6-2-7(4-8(11)3-6)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
InChI Key |
RZKDRQCNCNJAIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)CC(C(=O)O)O |
Origin of Product |
United States |
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